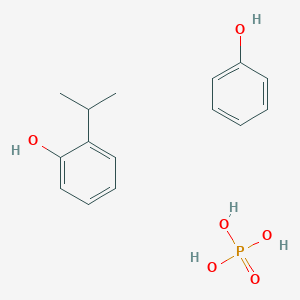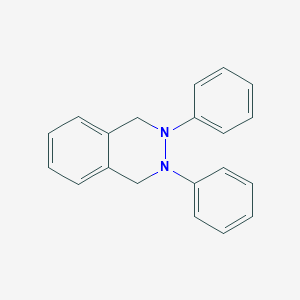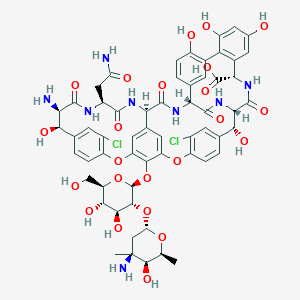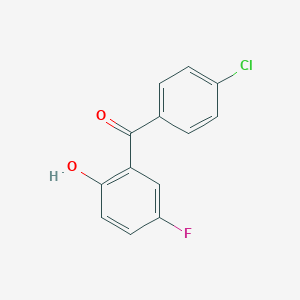
4'-Chloro-5-fluoro-2-hydroxybenzophenone
概要
説明
4'-Chloro-5-fluoro-2-hydroxybenzophenone, also known as this compound, is a useful research compound. Its molecular formula is C13H8ClFO2 and its molecular weight is 250.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radioligand Synthesis
A study by Vos and Slegers (1994) discusses the synthesis of a compound related to 4'-Chloro-5-fluoro-2-hydroxybenzophenone, which was developed as a potential radioligand for the GABA receptor in the brain. This study highlights the compound's application in neuroscience research, particularly for brain imaging and the study of neurological functions.
Optical and Electronic Properties
A 2017 study by Pegu et al. investigates the electronic, vibrational, and nonlinear optical properties of a similar compound, 4-fluoro-4-hydroxybenzophenone (Pegu et al., 2017). This research is significant for understanding the opto-electronic behavior of these compounds, which is crucial for the development of materials in optics and electronics.
Intermolecular Interactions Analysis
Shukla et al. (2014) synthesized and characterized biologically active derivatives of 1,2,4-triazoles, which included derivatives of this compound. Their study provided insights into the nature of intermolecular interactions in these compounds (Shukla et al., 2014).
High-Performance Polymers
Research by Xiao et al. (2003) involved the synthesis and characterization of a fluorinated phthalazinone monomer, which was derived from a compound structurally similar to this compound. This study is significant for the development of high-performance polymers with applications in engineering plastics and membrane materials (Xiao et al., 2003).
Synthesis of Heterocyclic Scaffolds
Křupková et al. (2013) used a compound structurally related to this compound for the synthesis of various heterocyclic scaffolds. This research is crucial for the development of new compounds in drug discovery, demonstrating the versatility of these compounds in synthesizing biologically active molecules (Křupková et al., 2013).
Water Sample Analysis
Negreira et al. (2009) developed a method using 2-hydroxybenzophenone derivatives, similar to this compound, for the determination of UV absorbers in environmental water samples. This research is vital for environmental monitoring and analysis (Negreira et al., 2009).
作用機序
Target of Action
A related compound has shown potent in vitro antipromastigote activity, suggesting potential interaction with leishmania major pteridine reductase 1 (lmptr1) pocket .
Mode of Action
Molecular simulation studies of related compounds suggest a desirable fitting pattern in the lmptr1 pocket, characterized by lower binding free energy . This suggests that the compound may interact with its target through a similar mechanism, leading to changes in the target’s function.
Result of Action
Related compounds have shown potent in vitro antipromastigote activity , suggesting that this compound may have similar effects. More research is needed to confirm this and further understand the compound’s effects at the molecular and cellular levels.
Safety and Hazards
4’-Chloro-5-fluoro-2-hydroxybenzophenone is classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
特性
IUPAC Name |
(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-9-3-1-8(2-4-9)13(17)11-7-10(15)5-6-12(11)16/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBQWBCUAWOLCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211476 | |
| Record name | 4'-Chloro-5-fluoro-2-hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62433-26-5 | |
| Record name | (4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62433-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-5-fluoro-2-hydroxybenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062433265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Chloro-5-fluoro-2-hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-chloro-5-fluoro-2-hydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The study included (4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone as part of a group of drugs known to penetrate the central nervous system. By comparing the molecular properties of (4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone and other CNS-active drugs to nicotinic acid, the researchers aimed to evaluate if nicotinic acid exhibited similar properties that would make it suitable as a drug carrier to the CNS []. The study found significant similarities in molecular properties like partition coefficients, refractive indexes, and violations of Lipinski's Rule of 5 between nicotinic acid and (4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone, suggesting potential for nicotinic acid as a CNS drug carrier.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


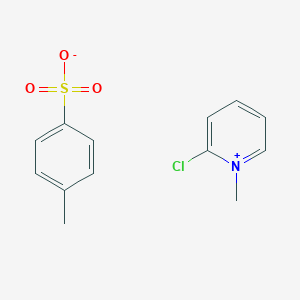
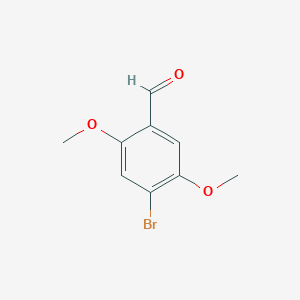

![2-[(Tetradec-4-yn-1-yl)oxy]oxane](/img/structure/B105352.png)
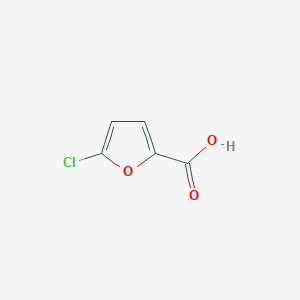
![7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide](/img/structure/B105358.png)

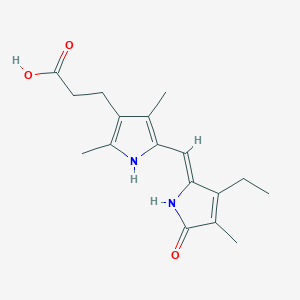
![Dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B105365.png)
